3-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

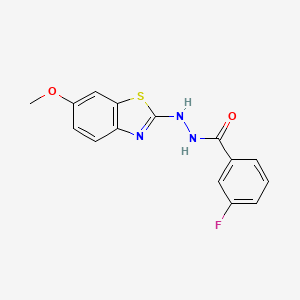

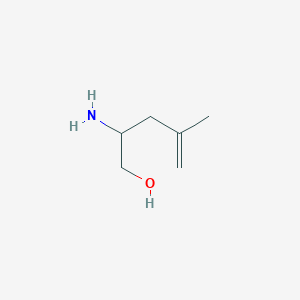

“3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a chemical compound with the molecular formula C15H12FN3O2S and a molecular weight of 317.34 . It is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

These molecules are typically synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of “3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” consists of a benzothiazole ring attached to a benzohydrazide group via a nitrogen atom . The benzothiazole ring contains a sulfur and a nitrogen atom, and the benzohydrazide group contains a fluorine atom .Scientific Research Applications

Anticancer Activity

The compound has shown promise in the field of oncology, particularly in the regulation of cell cycle and apoptosis. It activates p53 via mitochondrial-dependent pathways, which can lead to G2/M cell cycle arrest and apoptosis in cancer cells . This mechanism has been observed in various cancer cell lines, including Colo205, U937, MCF7, and A549, with the compound exhibiting significant cytotoxicity and potential as a small-molecule activator of p53 .

Anti-inflammatory Properties

In the realm of anti-inflammatory research, derivatives of this compound have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. Some derivatives, particularly those with a methoxy group at the sixth position of the benzothiazole ring, have demonstrated high IC50 values for COX-1 inhibition and significant inhibition of albumin denaturation, indicating strong anti-inflammatory potential .

Antimicrobial and Antioxidant Activities

The compound’s derivatives have been used to create metal chelates that exhibit antimicrobial activities against various bacterial and fungal species. Additionally, these metal complexes have shown antioxidant activity, with some compounds demonstrating high inhibition percentages in DPPH and ferric reducing power assays . This suggests a role for the compound in the development of new antimicrobial and antioxidant agents.

Quorum Sensing Inhibition

Research has indicated that derivatives of this compound can interfere with bacterial quorum sensing pathways, which are crucial for coordinating pathogenic behaviors such as biofilm formation and virulence production . This application is particularly relevant in the fight against antibiotic resistance and the development of novel antibacterial strategies.

Metal Chelation and Coordination Chemistry

The compound’s ability to act as a ligand for metal chelation has been explored, with studies showing that it can form complexes with various metals. These complexes have been studied for their geometric structures and bioactive nature, indicating potential applications in coordination chemistry and medicinal chemistry .

Computational Chemistry Studies

The compound and its derivatives have been subjects of computational chemistry studies, including molecular docking and density functional theory (DFT) analyses. These studies help in understanding the compound’s interactions at the molecular level and predicting its reactivity and stability, which are crucial for its applications in drug design .

Mechanism of Action

Target of Action

The primary targets of 3-fluoro-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide are p53 proteins and Receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) . These proteins play a crucial role in regulating cell cycle and apoptosis, and necroptosis respectively .

Mode of Action

The compound interacts with its targets by inducing G2/M cell cycle arrest and increasing the levels of p53 proteins . It also blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .

Biochemical Pathways

The compound affects the mitochondrial-dependent pathways . It alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis by accelerating the expression of caspases .

Result of Action

The compound exhibits anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . It is particularly effective against the Colo205 cell line . The compound induces apoptosis and regulates the equilibrium between rapid cell proliferation and apoptosis .

properties

IUPAC Name |

3-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-11-5-6-12-13(8-11)22-15(17-12)19-18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDJVMFXFYCCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B2758465.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2758468.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2758471.png)

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)

![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)

![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)

![1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2758487.png)